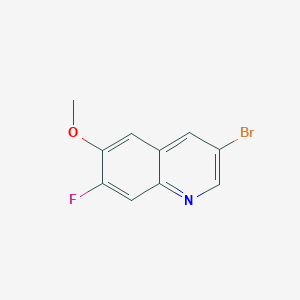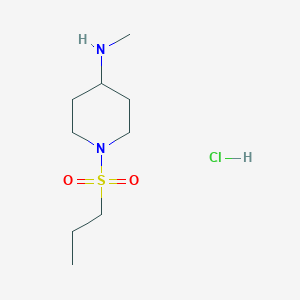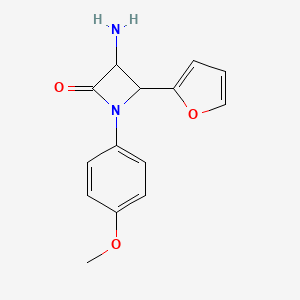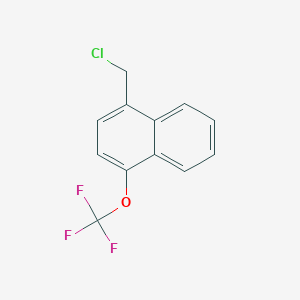![molecular formula C15H18O2Si B11859437 4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol CAS No. 139298-70-7](/img/structure/B11859437.png)
4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-ol is an organic compound that features a biphenyl structure with a hydroxyl group and a trimethylsilyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-ol typically involves the protection of the hydroxyl group on the biphenyl structure using a trimethylsilyl group. One common method is the reaction of 4-hydroxybiphenyl with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for 4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a biphenyl derivative with a reduced hydroxyl group.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-one.
Reduction: Formation of 4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-ol with a reduced hydroxyl group.
Substitution: Formation of various biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-ol depends on its specific application. In chemical reactions, the trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybiphenyl: Lacks the trimethylsilyl group, making it more reactive at the hydroxyl site.
4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-one: An oxidized derivative with different chemical properties.
Uniqueness
4’-((Trimethylsilyl)oxy)-[1,1’-biphenyl]-4-ol is unique due to the presence of both a hydroxyl group and a trimethylsilyl group, which confer distinct chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
139298-70-7 |
|---|---|
Molekularformel |
C15H18O2Si |
Molekulargewicht |
258.39 g/mol |
IUPAC-Name |
4-(4-trimethylsilyloxyphenyl)phenol |
InChI |
InChI=1S/C15H18O2Si/c1-18(2,3)17-15-10-6-13(7-11-15)12-4-8-14(16)9-5-12/h4-11,16H,1-3H3 |
InChI-Schlüssel |
OTPOPIQIPSEQBC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)
![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)

